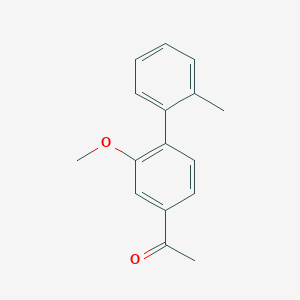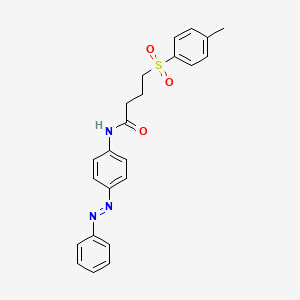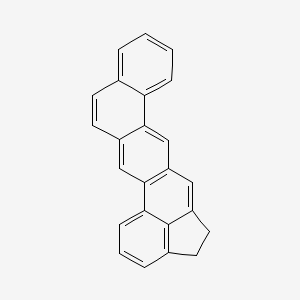
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- is a polycyclic aromatic hydrocarbon with the molecular formula C24H16. This compound is part of a larger class of chemicals known for their complex ring structures and significant roles in various chemical processes .
Preparation Methods
The synthesis of Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production often leverages high-temperature reactions and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to simpler hydrocarbons.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups replace hydrogen atoms on the aromatic rings.
Scientific Research Applications
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- has several applications in scientific research:
Chemistry: It is used as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: Research into its interactions with biological molecules helps understand its potential effects on living organisms.
Medicine: Investigations into its pharmacological properties are ongoing, particularly its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a precursor in various chemical syntheses.
Mechanism of Action
The mechanism by which Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can alter biochemical pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- can be compared with other polycyclic aromatic hydrocarbons such as:
Phenanthrene: Similar in structure but differs in the arrangement of its rings.
Anthracene: Another polycyclic aromatic hydrocarbon with distinct chemical properties.
Benzo[a]pyrene: Known for its carcinogenic properties, highlighting the importance of structural differences in biological activity.
Naphth(1,2-k)acephenanthrylene, 4,5-dihydro- stands out due to its unique ring structure and the specific reactions it undergoes, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
7258-91-5 |
|---|---|
Molecular Formula |
C24H16 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
hexacyclo[15.6.1.02,15.04,13.07,12.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,20(24),21-undecaene |
InChI |
InChI=1S/C24H16/c1-2-6-20-15(4-1)8-10-17-13-23-19(14-22(17)20)12-18-11-9-16-5-3-7-21(23)24(16)18/h1-8,10,12-14H,9,11H2 |
InChI Key |
FIEFWFHQVMTKCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C4C=CC5=CC=CC=C5C4=C3)C6=CC=CC1=C26 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


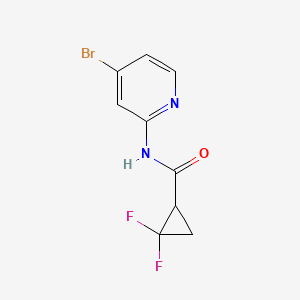
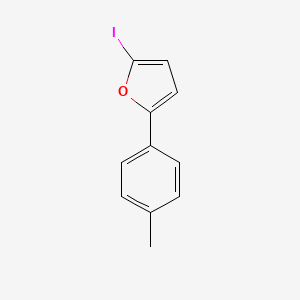
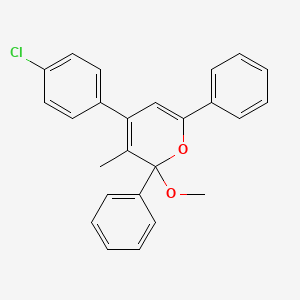
![10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine](/img/structure/B14132089.png)
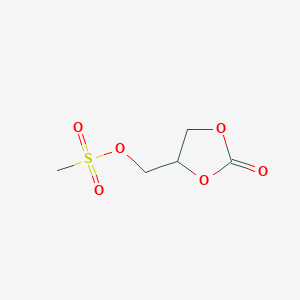
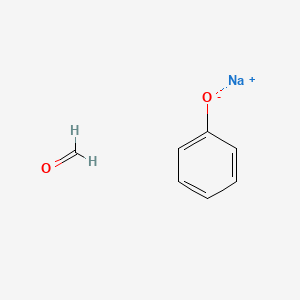

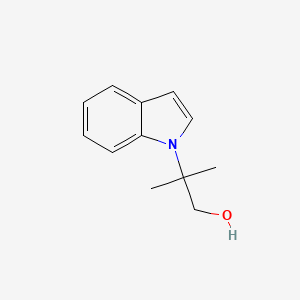
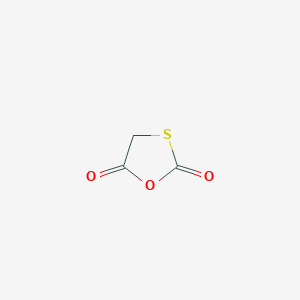
![1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14132130.png)
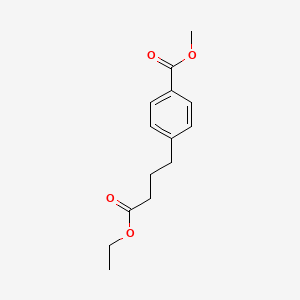
![(4-(Benzo[b]thiophen-3-yl)phenyl)methanol](/img/structure/B14132136.png)
